3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one
Overview
Description
“3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one” is a chemical compound with the CAS Number: 1080636-43-6 . Its IUPAC name is 3-[4-(Trifluoromethyl)phenyl]cyclobutanone . The compound has a molecular weight of 214.19 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9F3O/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8H,5-6H2 . This indicates the molecular formula of the compound is C11H9F3O .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.296±0.06 g/cm3 . It also has a predicted boiling point of 271.1±40.0 °C . The compound is in liquid form .Scientific Research Applications
Structural Analysis and Molecular Interactions
- Structural Properties : The cyclobutane ring, a key component in 3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one, demonstrates a distinct puckering, as observed in various cyclobutane derivatives. This puckering is crucial for understanding the molecule's three-dimensional conformation and its interactions in different contexts (Dinçer et al., 2004).
- Molecular Networking : Studies have shown that molecules containing cyclobutane rings can form intricate two-dimensional networks through specific intermolecular interactions like O-H...O and C-H...π(benzene) (Dinçer et al., 2005).
Synthesis and Chemical Transformations
- Synthesis of Trifluoromethyl Analogues : Research demonstrates the synthesis of trifluoromethyl-substituted analogues from 1,3-dibromoacetone dimethyl ketal, which is a critical step in creating compounds similar to this compound (Radchenko et al., 2009).
- Photodimerization Studies : The study of photodimerization behaviors of related compounds in the crystalline state reveals insights into how cyclobutane derivatives, like this compound, may behave under specific conditions (Hasegawa et al., 1985).
Molecular Structure and Computational Analysis
- X-ray Diffraction and DFT Calculations : The molecular geometry and structural features of cyclobutane-containing compounds have been extensively studied using X-ray diffraction and Density Functional Theory (DFT), providing valuable information on their electronic structures and molecular configurations (Sen et al., 2015).
Applications in Polymer Chemistry
- Fluoropolymers Synthesis : Research has been conducted on the synthesis and characterization of fluoropolymers, which include cyclobutane derivatives like this compound. These polymers exhibit unique properties due to the inclusion of perfluorocyclobutane aromatic polyethers (Smith & Babb, 1996).
Photoreactivity and Polymerization
- Photodimerization and Polymerization : Investigations into the photodimerization and photopolymerization of related compounds have revealed the potential of these processes in synthesizing complex organic structures and understanding the reactivity of cyclobutane derivatives (Sonoda et al., 2009).
Stereochemistry and Conformation
- Stereochemistry Studies : The stereochemistry and conformation of various substituted arylcyclobutanes, which are structurally related to this compound, have been explored to understand their geometric and electronic properties (Kaz'mina et al., 1981).
Safety and Hazards
Mechanism of Action
Chemical Structure and Properties
The compound “3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one” is a cyclobutanone derivative with a trifluoromethyl group attached to the phenyl ring . It has a molecular weight of 214.18 and a predicted density of 1.296±0.06 g/cm3 . The predicted boiling point is 271.1±40.0 °C .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(15)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWSYVDXXWRSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080636-43-6 | |
Record name | 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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